![molecular formula C12H14F3NO B12546676 Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- CAS No. 669081-32-7](/img/structure/B12546676.png)
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group attached to a chiral center, which is further connected to a phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- typically involves the reaction of 2,2,2-trifluoroacetamide with a chiral amine, such as (1R)-2-methyl-1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its chiral center and fluorinated moiety.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that benefit from its fluorinated structure.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The chiral center allows for enantioselective interactions, which can be crucial in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: Similar structure but with a methyl group instead of the phenylpropyl moiety.
Acetamide, 2,2,2-trifluoro-N-phenyl-: Contains a phenyl group directly attached to the nitrogen.
Acetamide, 2,2,2-trifluoro-N-(trifluoromethyl)-: Features an additional trifluoromethyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]- is unique due to its chiral center and the presence of both a trifluoromethyl group and a phenylpropyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
669081-32-7 |
|---|---|
Formule moléculaire |
C12H14F3NO |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)10(9-6-4-3-5-7-9)16-11(17)12(13,14)15/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1 |
Clé InChI |
GMCUPAQHPWBZLK-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



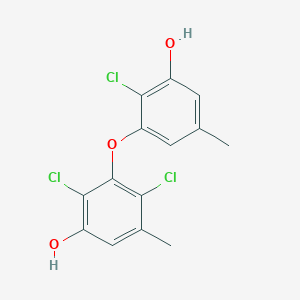
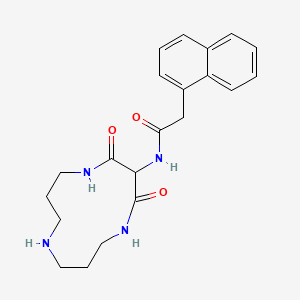
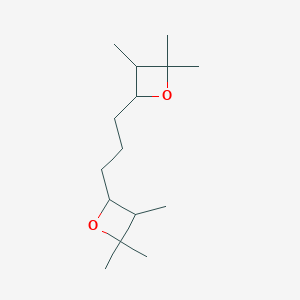
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

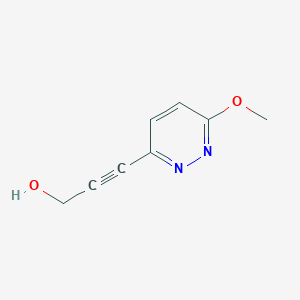
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
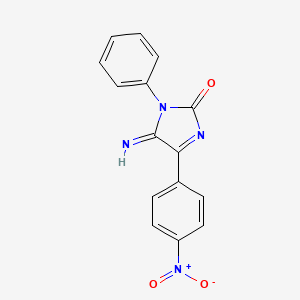
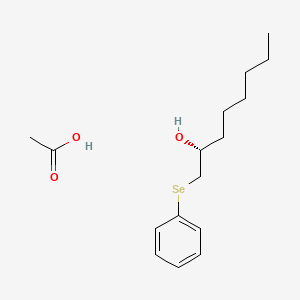

![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
